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Compound of Interest

Compound Name: Chrysomycin B

CAS No.: 83852-56-6

Cat. No.: B014802 Get Quote

Executive Summary
Chrysomycin B is a C-glycoside antibiotic produced by Streptomyces species (e.g., S.

albaduncus).[1] While the holo-molecule exhibits potent antitumor activity via topoisomerase II

inhibition, the chromophore—a planar benzonaphthopyranone system—dictates its

intercalation geometry, photoactivity, and spectroscopic signature. Understanding this aromatic

core is critical for rational drug design, specifically in developing "warheads" for antibody-drug

conjugates (ADCs) or photo-activated chemotherapies.[1]

Structural Anatomy of the Chromophore
The chromophore of Chrysomycin B is chemically distinct from the full antibiotic, lacking the

specific sugar moiety (virenose/methyl-sugar) but retaining the tetracyclic aromatic scaffold.

Chemical Identity[1][2]
IUPAC Core: 1-hydroxy-10,12-dimethoxy-8-methyl-6H-benzo[d]naphtho[1,2-b]pyran-6-one.

[1]

Class: Benzonaphthopyranone (Gilvocarcin-type).[1]

Key Substituents:

C-8 Position: Methyl group (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b014802?utm_src=pdf-interest
https://www.benchchem.com/product/b014802?utm_src=pdf-body
https://www.caymanchem.com/product/14189/chrysomycin-b
https://www.caymanchem.com/product/14189/chrysomycin-b
https://www.benchchem.com/product/b014802?utm_src=pdf-body
https://www.caymanchem.com/product/14189/chrysomycin-b
https://www.caymanchem.com/product/14189/chrysomycin-b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


).[1] Note: This distinguishes it from Chrysomycin A, which possesses a vinyl group at this
position.

C-1 Position: Phenolic hydroxyl (critical for H-bonding during DNA intercalation).[1]

C-10, C-12: Methoxy groups (electron-donating, modulating redox potential).[1]

Spectroscopic Signature (Diagnostic Data)
Researchers isolating this chromophore should validate fractions against these standard

spectral properties.

Parameter Value / Characteristic Structural Implication

UV ~245, 280, 390 nm

Typical of the

benzonaphthopyranone core;

390 nm band is responsible for

yellow color and

photoactivation.[1]

Fluorescence
Strong emission (Yellow-

Green)

High quantum yield facilitates

cellular tracking but requires

protection from light during

purification.

H NMR

Aromatic singlets at

~7-8 ppm

Planar aromaticity; lack of

coupling in specific regions

indicates full substitution.[1]

Solubility DMSO, DMF, CHCl
Lipophilic core; poor water

solubility without the glycosidic

moiety.

Biosynthetic Logic: The Type II PKS Assembly Line
The biosynthesis of the Chrysomycin B chromophore follows a Type II Polyketide Synthase

(PKS) logic, homologous to the gil pathway of Gilvocarcin V. This is a "minimal PKS" system

followed by extensive post-PKS tailoring.
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The Pathway Mechanism
Chain Assembly: A minimal PKS (KS, CLF, ACP) condenses one Acetyl-CoA starter unit with

nine Malonyl-CoA extender units to form a decaketide.[1]

Cyclization: Cyclases/Aromatases fold the linear chain into a polycyclic aromatic

intermediate.

Oxidative Rearrangement: A pivotal flavin-dependent oxygenase catalyzes a C-C bond

cleavage and rearrangement (Fries-like) to form the benzonaphthopyranone skeleton.[1]

Methylation: SAM-dependent methyltransferases install the methoxy groups at C-10 and C-

12 and the methyl group at C-8.[1]

Biosynthetic Workflow Visualization
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Caption: Figure 1. Type II PKS biosynthetic pathway for the Chrysomycin B chromophore,

highlighting the critical oxidative rearrangement step.

Mechanistic Pharmacodynamics
The chromophore is the functional "warhead" of the molecule. Its planar structure allows it to

slide between DNA base pairs, while its electronic properties enable photo-induced toxicity.[1]

Intercalation & Topoisomerase Inhibition[1][3]
Mechanism: The planar benzonaphthopyranone acts as a DNA intercalator. It inserts

between base pairs (preferentially 5'-TGA-3' sites), deforming the DNA helix.[1]

Result: This deformation stabilizes the "cleavable complex" formed by Topoisomerase II and

DNA, preventing the religation of DNA strands. This leads to double-strand breaks and

apoptosis.[1]

Photoactivation (The "Light Switch")
Unlike many intercalators, Chrysomycin B possesses a unique photo-toxicity profile activated

by near-UV light (320–400 nm).[1]

Excitation: UV light excites the chromophore to a triplet state.

Radical Generation: The excited chromophore generates reactive oxygen species (ROS) or

direct radicals that covalently crosslink DNA to proteins (e.g., Histone H3).[1]

Application: This property is exploited in photodynamic therapy (PDT) research.[1]

Mechanism of Action Diagram
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Caption: Figure 2. Dual mechanism of action: Topoisomerase II poisoning and photo-induced

DNA crosslinking.

Protocol: Isolation & Purification
Objective: Isolate high-purity Chrysomycin B for chromophore analysis from Streptomyces

fermentation broth.

Reagents & Equipment
Production Strain:Streptomyces albaduncus or Streptomyces sp. 891-B6.[1]

Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (

).[1]

Stationary Phase: Silica Gel 60 (230-400 mesh), Sephadex LH-20.[1]

Step-by-Step Workflow
Fermentation: Cultivate strain in production medium (soybean meal/glucose base) for 96–

120 hours at 28°C.

Extraction:

Filter mycelia from broth.[1][2]
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Extract filtrate with EtOAc (1:1 v/v, x3).[1]

Extract mycelial cake with Acetone or MeOH to recover cell-bound antibiotic.[1]

Combine organic phases and concentrate in vacuo to yield crude extract.

Flash Chromatography (Silica):

Load crude onto Silica Gel column.[1][2]

Elute with gradient:

(95:5).[1]

Checkpoint: Collect yellow fluorescent fractions.[1]

Polishing (Sephadex LH-20):

Dissolve active fraction in MeOH.[1]

Pass through Sephadex LH-20 to remove fatty acids and polymeric impurities.[1]

Final Purification (HPLC):

Column: C18 Reverse Phase.[1]

Mobile Phase:

gradient (40% to 80% MeCN).[1]

Detection: UV at 254 nm and 390 nm.[1]

Self-Validating Quality Control[1]
TLC: Silica plate, solvent

(9:1). Spot should fluoresce yellow under long-wave UV.[1]

HPLC: Single peak >98% area integration.[1]
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NMR: Verify presence of C-8 methyl singlet (~2.3 ppm) and absence of vinyl protons (which

would indicate Chrysomycin A contamination).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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